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molecular formula C7H2Cl5F B8590633 1,5-Dichloro-2-fluoro-4-(trichloromethyl)benzene

1,5-Dichloro-2-fluoro-4-(trichloromethyl)benzene

Cat. No. B8590633
M. Wt: 282.3 g/mol
InChI Key: WZWNFRQEMDEWEO-UHFFFAOYSA-N
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Patent
US05241111

Procedure details

Into a 200 ml four-necked flask equipped with a stirrer, a reflux condenser, a thermometer and a dropping funnel, 97 ml (1 mol) of carbon tetrachloride and 26.7 g (0.2 mol) of aluminum chloride were charged, and 16.5 g (0.1 mol) of 1,3-dichloro-4-fluorobenzene was dropwised added thereto under reflux. Thereafter, the mixture was reacted for 20 minutes. Post treatment was conducted in the same manner as in Example 4 to obtain 17.7 g (yield: 62.6%) of 2.4-dichloro-5-fluorobenzotrichloride.
Quantity
97 mL
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Cl:5])(Cl)([Cl:3])[Cl:2].[Cl-].[Al+3].[Cl-].[Cl-].[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[C:13]([Cl:18])[CH:12]=1>>[Cl:10][C:11]1[CH:12]=[C:13]([Cl:18])[C:14]([F:17])=[CH:15][C:16]=1[C:1]([Cl:5])([Cl:3])[Cl:2] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
97 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
26.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
16.5 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)F)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 200 ml four-necked flask equipped with a stirrer, a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
Thereafter, the mixture was reacted for 20 minutes
Duration
20 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)Cl)F)C(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 17.7 g
YIELD: PERCENTYIELD 62.6%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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